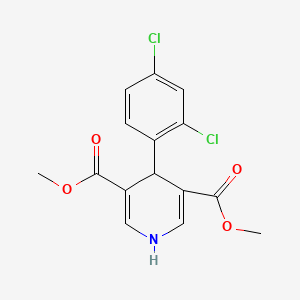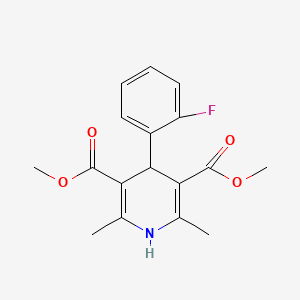![molecular formula C21H32N2O2 B5525290 N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)
N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted piperidine derivatives, including structures similar to the compound , often involves the reaction of specific bicyclic enamine derivatives with aryl isocyanates or isothiocyanates. For instance, Ranise et al. (1985) described the synthesis of a series of N-substituted bicyclo[2.2.1]hept-2-ene carboxamides and carbothioamides, showcasing a method that could be relevant to the synthesis of our compound of interest (Ranise et al., 1985).
Molecular Structure Analysis
The molecular structure of similar N-substituted piperidine derivatives has been extensively studied, offering insights into the conformational stability and stereochemical preferences of such compounds. For example, detailed crystal structure analysis of related bicyclic compounds provides valuable information on the molecular arrangement and potential interactive forces within the structure (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The reactivity of N-substituted piperidine derivatives towards various reagents and conditions highlights their versatility in chemical transformations. For instance, the ability to undergo cycloaddition reactions, as well as subsequent modifications through reductive openings of adducts, demonstrates the compound's utility in synthesizing complex molecular architectures with potential biological activity (Wu et al., 2000).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, have been characterized to facilitate their use in various applications. The crystallization behavior and solid-state characteristics of related bicyclic compounds have been elucidated through X-ray diffraction studies, shedding light on the factors influencing their stability and solubility (Keller et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophiles or nucleophiles, acid-base behavior, and potential for forming derivatives, are crucial for understanding the compound's applications in synthesis and material science. Investigations into the reactivity of N-substituted piperidine derivatives with various functional groups provide a foundation for exploring the chemical versatility of our compound of interest (Rajkumar et al., 2014).
Applications De Recherche Scientifique
Analytical Chemistry and Biological Matrices Analysis
Research has been conducted on psychoactive arylcyclohexylamines, which are structurally related to the compound . These studies focus on the characterization and analytical profiling of such compounds using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A method for their determination in biological matrices like blood, urine, and vitreous humor has also been developed, highlighting the compound's relevance in forensic and toxicological analysis (De Paoli et al., 2013).
Synthetic Chemistry and Macrocyclic Compounds
Another area of research involves the synthesis of macrocyclic compounds, which are crucial in the development of chelating agents for medical imaging and therapy. Techniques have been developed for synthesizing bifunctional poly(amino carboxylate) chelating agents, which are essential in creating contrast agents for MRI and radiopharmaceuticals. This underscores the compound's potential in contributing to advancements in medical diagnostics and treatment (McMurry et al., 1992).
Material Science and Liquid Crystalline Polymers
In material science, research on side-chain liquid crystalline polymer networks reveals the synthesis and characterization of new classes of polymers with shape memory properties. These polymers comprise monomers that afford liquid crystalline properties, cross-linkable units, and internal plasticizers. The findings from these studies contribute to the development of advanced materials with potential applications in smart textiles, sensors, and actuators (Ahn et al., 2010).
Propriétés
IUPAC Name |
N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-20(22-10-7-19-14-15-5-6-18(19)13-15)16-8-11-23(12-9-16)21(25)17-3-1-2-4-17/h5-6,15-19H,1-4,7-14H2,(H,22,24)/t15-,18+,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNVDHWQQZBRLL-AYOQOUSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCCC3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCC[C@@H]3C[C@H]4C[C@@H]3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)


![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)
![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)